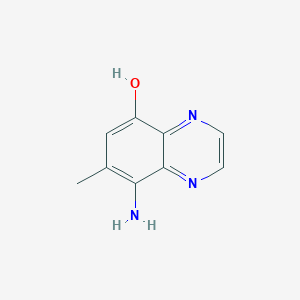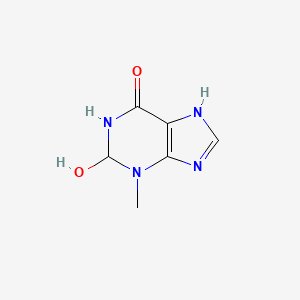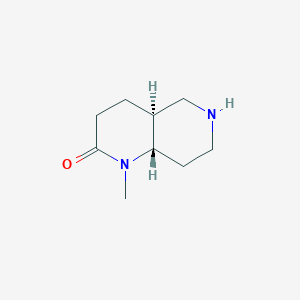![molecular formula C7H4ClFN2 B11915470 5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1352394-48-9](/img/structure/B11915470.png)
5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of both chlorine and fluorine atoms attached to the pyrrolo[2,3-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the halogenation of pyrrolo[2,3-b]pyridine derivatives. For instance, starting with 3-fluoropyridine, a series of reactions involving chlorination and cyclization can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of laboratory synthesis techniques. These methods would need to ensure high yield and purity, often requiring optimization of reaction conditions such as temperature, solvent, and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-chlorosuccinimide for chlorination), reducing agents (e.g., lithium aluminum hydride for reduction), and various catalysts to facilitate cyclization reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine or fluorine atoms.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a scaffold in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: While specific industrial applications are less documented, its derivatives may be used in the development of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. For instance, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The specific pathways involved depend on the biological context and the particular target being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the fluorine atom.
5-Fluoro-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the chlorine atom.
6-Chloro-1H-pyrrolo[3,2-b]pyridine: A positional isomer with the chlorine atom at a different position.
Uniqueness
5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity. This dual halogenation can enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties .
Eigenschaften
CAS-Nummer |
1352394-48-9 |
|---|---|
Molekularformel |
C7H4ClFN2 |
Molekulargewicht |
170.57 g/mol |
IUPAC-Name |
5-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H4ClFN2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11) |
InChI-Schlüssel |
GOEXLWOVPVWFNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=C1C(=CN2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 5-azaspiro[2.5]octane-1-carboxylate](/img/structure/B11915423.png)
![[1,2,4]Triazolo[3,4-a]isoquinoline](/img/structure/B11915428.png)



![5-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11915454.png)

![7-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11915477.png)
